molecular formula C10H14N2O4S2 B12415503 Sulthiame-d4

Sulthiame-d4

Cat. No.: B12415503
M. Wt: 294.4 g/mol
InChI Key: HMHVCUVYZFYAJI-LNFUJOGGSA-N
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Description

Sulthiame-d4 is a deuterated form of Sulthiame, a compound known for its use as an antiepileptic agent. This compound is chemically represented as C10H10D4N2O4S2 and has a molecular weight of 294.38 . The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving pharmacokinetics and drug metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of Sulthiame-d4 would likely follow similar principles as those used in the synthesis of other deuterated compounds. This includes the use of specialized equipment and controlled environments to ensure the incorporation of deuterium atoms. The production process must also comply with regulatory standards to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Sulthiame-d4, like its non-deuterated counterpart, can undergo various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

Sulthiame-d4 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tracer in studies involving reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to track the distribution and breakdown of Sulthiame in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Sulthiame.

    Industry: Applied in the development of new drugs and therapeutic agents

Mechanism of Action

Sulthiame-d4, like Sulthiame, acts as a carbonic anhydrase inhibitor. This inhibition leads to a reduction in the availability of bicarbonate ions, which in turn affects the neuronal excitability and helps in controlling seizures. The molecular targets of this compound include carbonic anhydrase isoenzymes, which play a crucial role in the regulation of pH and ion balance in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Sulthiame-d4

This compound’s uniqueness lies in its deuterium labeling, which enhances its stability and allows for more precise tracking in metabolic studies. This makes it a valuable tool in pharmacokinetic research and drug development .

Properties

Molecular Formula

C10H14N2O4S2

Molecular Weight

294.4 g/mol

IUPAC Name

2,3,5,6-tetradeuterio-4-(1,1-dioxothiazinan-2-yl)benzenesulfonamide

InChI

InChI=1S/C10H14N2O4S2/c11-18(15,16)10-5-3-9(4-6-10)12-7-1-2-8-17(12,13)14/h3-6H,1-2,7-8H2,(H2,11,15,16)/i3D,4D,5D,6D

InChI Key

HMHVCUVYZFYAJI-LNFUJOGGSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N2CCCCS2(=O)=O)[2H])[2H])S(=O)(=O)N)[2H]

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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